Methyl 2-(4-bromophenyl)-2-(methylamino)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12-9(10(13)14-2)7-3-5-8(11)6-4-7/h3-6,9,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVAJPKTVJJDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(4-bromophenyl)-2-(methylamino)acetic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate has diverse applications across various scientific domains:
Medicinal Chemistry
- Drug Development : This compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Mechanism of Action : The compound's mechanism involves enzyme inhibition and receptor modulation, affecting cellular proliferation and apoptosis pathways. It demonstrates binding affinity to proteins through π-π interactions facilitated by the bromophenyl group.
Organic Synthesis
- Intermediate in Synthesis : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for the creation of derivatives with enhanced biological activity or altered pharmacokinetic profiles .
Biological Research
- Enzyme-Substrate Interactions : The compound is employed in studies examining enzyme-substrate interactions and protein-ligand binding, providing insights into biochemical pathways and potential therapeutic targets.
- Anticancer Activity Studies : In vitro studies have shown that this compound can disrupt microtubule assembly at concentrations around 20 μM, indicating its potential as a microtubule-destabilizing agent.
In Vitro Studies
A comprehensive study evaluated the effects of this compound on breast cancer cells, revealing significant morphological changes indicative of apoptosis at concentrations as low as 1 μM.
Molecular Docking Studies
Computational modeling suggested effective binding of this compound to the colchicine-binding site on tubulin, which may explain its microtubule-destabilizing effects .
Pharmacokinetic Profiles
In silico studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound, suggesting its potential for further development as an anticancer agent.
Mechanism of Action
The mechanism by which methyl 2-(4-bromophenyl)-2-(methylamino)acetate exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ester groups, or functional moieties. Key differences in synthesis, physicochemical properties, and applications are highlighted.
Structural Analogs and Their Properties
Table 1: Molecular and Physicochemical Comparison
Key Differences and Implications
Amino Group Protection: The Boc-protected analog (CAS 709665-73-6) offers enhanced stability during synthetic workflows compared to the free methylamino group, critical for peptide coupling .
Ester Group Impact: Ethyl esters (e.g., Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate) exhibit slower hydrolysis rates than methyl esters, influencing prodrug design .
Synthetic Efficiency :
- Methyl 2-(4-bromophenyl)acetate achieves near-quantitative yield (99%) under mild conditions, making it a preferred precursor for scaled-up synthesis . In contrast, brominated analogs (e.g., methyl 2-bromo-2-(4-bromophenyl)acetate) require stringent safety protocols due to reactivity .
Biological Activity
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate, also known by its CAS number 1218115-61-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromophenyl group and a methylamino functional group, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
Biological Activity
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly against resistant strains .
2. Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal properties suggest that this compound could be useful in treating fungal infections, particularly in immunocompromised patients .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function .
- DNA Interaction : There is evidence suggesting that similar compounds can interact with DNA, causing strand breaks that inhibit replication.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in MDPI assessed the antibacterial efficacy of various alkaloids, including derivatives similar to this compound. Results indicated that modifications on the phenyl ring significantly influenced antibacterial potency .
- Another research article highlighted the potential of brominated compounds in enhancing antimicrobial activity through structural modifications. The presence of bromine was linked to increased potency against resistant bacterial strains .
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-(4-bromophenyl)-2-(methylamino)acetate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves bromination of a phenylacetic acid derivative followed by esterification and methylamine introduction. A validated approach includes:
Bromination : React methyl 2-(4-phenyl)acetate with bromine in the presence of FeBr₃ under inert conditions (yield: ~70%) .
Amination : Introduce methylamine via nucleophilic substitution, using DMF as a solvent and K₂CO₃ as a base at 60°C (yield: ~65%) .
Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to reduce byproducts.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Conflicting bioactivity reports (e.g., antimicrobial vs. neurotransmitter receptor binding) may arise from assay variability or stereochemical factors. Steps to address this:
Docking Studies : Use tools like AutoDock Vina to model interactions with serotonin receptors (5-HT subtypes) and antimicrobial targets (e.g., bacterial enzymes) .
MD Simulations : Perform 100-ns simulations to assess binding stability under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
